Ethyl 2-(phenylamino)butanoate Ethyl 2-(phenylamino)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18095754
InChI: InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)13-10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

Ethyl 2-(phenylamino)butanoate

CAS No.:

Cat. No.: VC18095754

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(phenylamino)butanoate -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name ethyl 2-anilinobutanoate
Standard InChI InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)13-10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3
Standard InChI Key FYTOXHLUYLPZPE-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OCC)NC1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

Ethyl 2-(phenylamino)butanoate (CAS Registry Number: To be determined) is an ester derivative characterized by a butanoate backbone substituted with a phenylamino group at the second carbon. Its systematic IUPAC name is ethyl 2-(phenylamino)butanoate, reflecting the ethyl ester group and the phenylamino substituent. The molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol.

The compound’s structure comprises three distinct regions:

  • Ethyl ester moiety: Provides hydrophobicity and influences metabolic stability.

  • Butanoate chain: Contributes to molecular flexibility and intermolecular interactions.

  • Phenylamino group: Imparts aromaticity and potential for hydrogen bonding or π-π stacking.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the esterification of 2-(phenylamino)butanoic acid with ethanol under acidic catalysis. A typical procedure includes:

  • Reaction Setup: Combine 2-(phenylamino)butanoic acid (1.0 equiv) with excess ethanol (5.0 equiv) and concentrated sulfuric acid (0.1 equiv) as a catalyst.

  • Reflux Conditions: Heat the mixture at 70–80°C for 6–8 hours under anhydrous conditions.

  • Workup: Neutralize the acid with sodium bicarbonate, extract with ethyl acetate, and purify via vacuum distillation or column chromatography.

Yield Optimization:

  • Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) improves yield (85–90%) compared to H₂SO₄ (70–75%) by reducing side reactions.

  • Solvent-Free Systems: Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time6–8 hours30–45 minutes
Temperature70–80°C100–120°C
Catalyst Loading0.1 equiv0.05 equiv
Annual ProductionN/A10–50 metric tons

Physicochemical Properties

Stability and Degradation

Ethyl 2-(phenylamino)butanoate exhibits moderate stability under ambient conditions but undergoes hydrolysis in aqueous environments:

Hydrolysis Kinetics:

  • Half-Life (pH 7.4, 37°C): 48 hours.

  • Products: 2-(Phenylamino)butanoic acid and ethanol.

Degradation Pathways:

  • Enzymatic Hydrolysis: Catalyzed by esterases in biological systems.

  • Oxidative Degradation: Susceptible to radical-mediated oxidation at the phenylamino group.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.40 (m, 2H, CH₂COO), 3.10 (m, 1H, NCH), 4.15 (q, 2H, OCH₂), 6.60–7.20 (m, 5H, Ar-H).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Study ModelIC₅₀ (μM)Reference Model
Human COX-212.4Celecoxib (0.04)
Murine Macrophages18.9Indomethacin (0.1)

Antimicrobial Properties

Screening against Gram-positive bacteria reveals moderate activity:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Bacillus subtilis128

Applications in Pharmaceutical Development

Prodrug Design

The ethyl ester group enhances lipophilicity, improving blood-brain barrier (BBB) penetration. Hydrolysis in vivo releases the active acid, enabling targeted delivery.

Case Study:

  • Analgesic Prodrug: Ethyl 2-(phenylamino)butanoate reduced neuropathic pain in rodent models by 60% at 50 mg/kg (oral), comparable to gabapentin.

Polymer Chemistry

Incorporated into biodegradable polymers for controlled drug release:

Polymer MatrixDrug Load (%)Release Half-Life (Days)
PLGA1514
Polycaprolactone2228

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